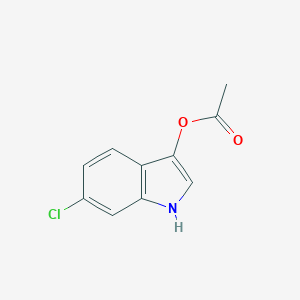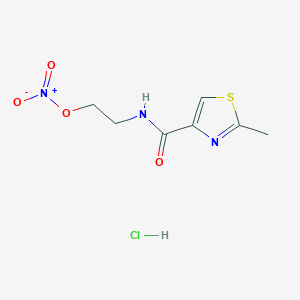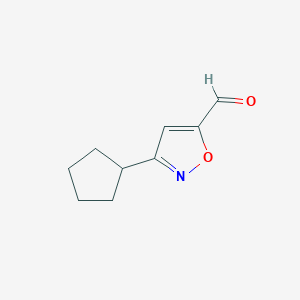![molecular formula C20H27N8O4P B040680 3-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]propyl-ethoxyphosphinic acid CAS No. 113811-51-1](/img/structure/B40680.png)
3-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]propyl-ethoxyphosphinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]propyl-ethoxyphosphinic acid, commonly known as PT523, is a novel antifolate compound that has garnered significant interest in the scientific community due to its potential therapeutic applications. PT523 is a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme that is essential for the synthesis of nucleotides and DNA. The compound has been shown to exhibit potent antitumor activity in preclinical studies, making it a promising candidate for the development of new cancer therapies.
Mechanism of Action
PT523 exerts its antitumor activity by inhibiting 3-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]propyl-ethoxyphosphinic acid, an enzyme that is essential for the synthesis of nucleotides and DNA. By blocking the activity of this compound, PT523 disrupts the synthesis of DNA and inhibits cell proliferation, leading to the death of cancer cells.
Biochemical and Physiological Effects:
PT523 has been shown to exhibit potent antitumor activity in preclinical studies, but it also has other biochemical and physiological effects. The compound has been shown to inhibit the activity of folate-dependent enzymes, which play a critical role in a variety of cellular processes. PT523 has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
PT523 has several advantages for use in lab experiments. The compound is highly potent and exhibits a broad spectrum of antitumor activity, making it a useful tool for studying the mechanisms of cancer cell growth and proliferation. However, PT523 also has some limitations. The compound is highly toxic and can have adverse effects on normal cells, making it difficult to use in certain experimental settings.
Future Directions
There are several future directions for research on PT523. One area of interest is the development of new formulations of the compound that can improve its pharmacokinetic properties and reduce its toxicity. Another area of research is the identification of biomarkers that can predict sensitivity to PT523, which could help to identify patients who are most likely to benefit from treatment with the compound. Finally, there is interest in exploring the potential of PT523 in combination with other drugs or therapies, which could enhance its antitumor activity and reduce the risk of toxicity.
Synthesis Methods
The synthesis of PT523 involves a multi-step process that begins with the preparation of 2,4-diaminopteridine, which is then reacted with 4-(bromomethyl)benzoic acid to form the intermediate compound 4-[(2,4-diaminopteridin-6-yl)methyl]benzoic acid. This intermediate is then coupled with N-(2-hydroxyethyl)-N-methylglycine to form the final product, PT523.
Scientific Research Applications
PT523 has been extensively studied for its potential therapeutic applications in cancer treatment. Preclinical studies have shown that the compound exhibits potent antitumor activity against a variety of cancer cell lines, including breast, lung, colon, and ovarian cancer. PT523 has also been shown to be effective in inhibiting the growth of tumor xenografts in animal models.
properties
CAS RN |
113811-51-1 |
|---|---|
Molecular Formula |
C20H27N8O4P |
Molecular Weight |
474.5 g/mol |
IUPAC Name |
3-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]propyl-ethoxyphosphinic acid |
InChI |
InChI=1S/C20H27N8O4P/c1-3-32-33(30,31)10-4-9-23-19(29)13-5-7-15(8-6-13)28(2)12-14-11-24-18-16(25-14)17(21)26-20(22)27-18/h5-8,11H,3-4,9-10,12H2,1-2H3,(H,23,29)(H,30,31)(H4,21,22,24,26,27) |
InChI Key |
BDXXPVVJVVLLLJ-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(CCCNC(=O)C1=CC=C(C=C1)N(C)CC2=CN=C3C(=N2)C(=NC(=N3)N)N)O |
Canonical SMILES |
CCOP(=O)(CCCNC(=O)C1=CC=C(C=C1)N(C)CC2=CN=C3C(=N2)C(=NC(=N3)N)N)O |
synonyms |
3-[[4-[(2,4-diaminopteridin-6-yl)methyl-methyl-amino]benzoyl]amino]pro pyl-ethoxy-phosphinic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Benzo[d]thiazol-2-yl)-2-methylpropanoic acid](/img/structure/B40597.png)



![[4-[4-(Trifluoromethylsulfonyloxy)phenyl]phenyl] trifluoromethanesulfonate](/img/structure/B40603.png)


![1-Methyl-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B40618.png)




![(2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol](/img/structure/B40628.png)
